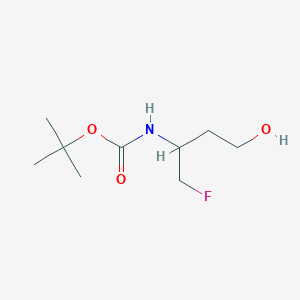

tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate

Description

tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate is a chiral carbamate derivative characterized by a linear butan-2-yl backbone with a fluorine atom at position 1 and a hydroxyl group at position 2. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound’s structural features—fluorine’s electronegativity, the hydroxyl group’s hydrogen-bonding capability, and the Boc group’s steric bulk—make it valuable in medicinal chemistry, particularly in prodrug design or as an intermediate in peptide synthesis. While direct experimental data for this compound are absent in the provided evidence, its properties can be inferred from structurally related analogues.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11-7(6-10)4-5-12/h7,12H,4-6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUYMAYNARYLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amine Protection via Boc Anhydride

The amine group in 4-hydroxybutan-2-amine is first protected using di-tert-butyl dicarbonate (Boc anhydride). This reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) with a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Yields range from 85–92%, with purity >95% after column chromatography.

Fluorination at C1

The hydroxyl group at C4 is temporarily protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride) to prevent side reactions. Fluorination is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which selectively replaces the hydroxyl group at C1 with fluorine. Reaction conditions (−20°C to 0°C, anhydrous DCM) ensure minimal epimerization, with yields of 70–78%.

Deprotection and Final Isolation

The silyl protecting group is removed using tetra-n-butylammonium fluoride (TBAF), yielding the free hydroxyl group at C4. Final purification via recrystallization (ethyl acetate/hexane) affords the target compound in >99% purity.

One-Pot Telescoped Synthesis

Sequential Reaction Design

This method combines protection, fluorination, and deprotection in a single reactor, minimizing intermediate isolation. Starting with 4-hydroxybutan-2-amine, Boc protection is performed in situ, followed by direct fluorination using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor). The telescoped process achieves an overall yield of 65–70% with reduced solvent waste.

Critical Process Parameters

- Temperature Control : Maintaining −10°C during fluorination prevents decomposition of the Boc group.

- Solvent System : A mixture of acetonitrile and water (4:1) optimizes Selectfluor reactivity while stabilizing intermediates.

Enzymatic Asymmetric Synthesis

Biocatalytic Resolution

A lipase-mediated kinetic resolution of racemic 1-fluoro-4-hydroxybutan-2-amine enables enantioselective Boc protection. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) selectively acylates the (R)-enantiomer, leaving the (S)-amine for subsequent Boc protection. Enantiomeric excess (ee) exceeds 98%.

Advantages and Limitations

- Yield : 40–45% (theoretical maximum 50% for resolution).

- Sustainability : Eliminates harsh fluorination reagents but requires specialized enzyme handling.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Protection | 70–78 | >99 | High selectivity, scalable | Multiple purification steps |

| Telescoped Synthesis | 65–70 | 95–98 | Reduced solvent use, faster | Sensitive to temperature fluctuations |

| Enzymatic Resolution | 40–45 | >99 | Enantioselective, eco-friendly | Low yield, high enzyme cost |

Industrial-Scale Considerations

Raw Material Availability

4-Hydroxybutan-2-amine and Boc anhydride are commercially available at scale (>100 kg batches). Selectfluor and DAST require specialized suppliers but are accessible through pharmaceutical chemical distributors.

Emerging Methodologies

Photocatalytic Fluorination

Recent advances utilize visible-light photocatalysts (e.g., iridium complexes) to mediate C–F bond formation. This approach avoids stoichiometric fluorinating agents, though yields remain moderate (50–55%).

Flow Chemistry Applications

Continuous-flow reactors improve heat transfer during exothermic Boc protection steps, enabling gram-scale synthesis in <2 hours with 75% yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The carbonyl group, if present, can be reduced back to the hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and selectivity.

Case Study: Lacosamide Synthesis

One of the prominent applications of this compound is in the synthesis of lacosamide, an anticonvulsant medication used for treating epilepsy. The compound acts as a synthetic intermediate, facilitating the formation of the active pharmaceutical ingredient (API) through various chemical reactions, including condensation and phase-transfer catalysis .

Organic Synthesis

The compound is utilized in organic synthesis due to its unique functional groups that allow for further derivatization. Its application extends to:

- Building Block for Complex Molecules : The tert-butyl group provides steric hindrance, making it useful in synthesizing complex organic molecules with specific stereochemical configurations.

Example Reactions

The compound can undergo reactions such as:

- Nucleophilic Substitution : The fluorine atom can be replaced with various nucleophiles, leading to diverse derivatives with potential biological activity.

Research and Development

Tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate is also significant in research settings. Its properties are studied for potential applications in drug design, particularly in developing compounds with improved pharmacokinetic profiles.

Insights from Literature

Research indicates that modifications to the carbamate moiety can lead to enhanced activity against specific targets, making it a valuable subject for medicinal chemistry studies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atom may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Flexibility :

- The target compound’s linear butan-2-yl backbone offers greater conformational flexibility compared to cyclic analogues (e.g., cyclopentyl or piperidine derivatives) . This flexibility may enhance solubility but reduce target binding specificity.

- Bicyclic systems (e.g., 2-azabicyclo[2.2.1]heptane) introduce rigid, three-dimensional structures, improving metabolic stability but complicating synthesis .

Fluorine Position and Electronic Effects :

- Fluorine at C1 in the target compound vs. C3/C4 in piperidine derivatives (e.g., CAS 1052713-48-0) alters electronic distribution. Fluorine in a linear chain may reduce ring strain compared to fluorinated heterocycles .

Hydroxyl Group Interactions :

- The C4 hydroxyl group in the target compound enables hydrogen bonding, enhancing aqueous solubility. Cyclic hydroxylated analogues (e.g., CAS 1330069-67-4) may exhibit lower solubility due to increased hydrophobicity from the cyclopentane ring .

The Boc group in all compounds provides steric protection for the amine, but its impact varies with backbone flexibility.

Biological Activity

Overview

Tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate is an organic compound with the molecular formula C₉H₁₈FNO₃. It features a tert-butyl group, a fluorine atom, and a hydroxybutan-2-yl moiety. This compound is gaining attention for its potential biological activities, particularly in enzyme inhibition and drug development.

The compound exhibits several key properties:

- Molecular Weight : Approximately 207.25 g/mol

- Boiling Point : Estimated around 292.9 °C

- Density : Approximately 1.0 g/cm³

The presence of the fluorine atom in its structure enhances its reactivity and binding affinity to biological targets, making it an interesting candidate for medicinal chemistry applications .

The biological activity of tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate primarily involves its interaction with enzymes. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The fluorine atom is believed to enhance the compound's binding affinity and specificity for its targets, which may include various enzymes involved in metabolic processes .

Enzyme Inhibition Studies

Research indicates that tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate can serve as a valuable tool in studying enzyme inhibition mechanisms. It has been utilized to investigate interactions with various enzymes, particularly those related to carbamate derivatives .

Medicinal Chemistry

The compound has potential applications in drug development. Its unique structure allows it to act as a building block for synthesizing more complex pharmaceutical agents targeting specific receptors or enzymes. This makes it a candidate for developing new therapies for various diseases, including neurodegenerative disorders .

Case Studies and Research Findings

- Neuroprotective Effects : Preliminary studies have shown that compounds similar to tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate exhibit protective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. These studies suggest that the compound could potentially modulate inflammatory responses in neuronal cells .

- Inhibition of Acetylcholinesterase : Similar carbamate derivatives have demonstrated inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This activity could position tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate as a candidate for treating cognitive disorders by enhancing cholinergic signaling in the brain .

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate | C₉H₁₈FNO₃ | Enzyme inhibition; potential neuroprotective effects |

| tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate | C₉H₁₈FNO₃ | Acetylcholinesterase inhibition; cognitive enhancement |

| tert-butyl N-(1-hydroxybutan-2-yl)carbamate | C₉H₁₉NO₃ | General carbamate activity; less specific than fluorinated derivatives |

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Protection of the amine group : Use tert-butyl carbamate (Boc) as a protecting group for the amine functionality. This prevents unwanted side reactions during subsequent steps .

Fluorination : Introduce the fluorine substituent via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) under anhydrous conditions. Monitor reaction progress by TLC or HPLC to avoid over-fluorination .

Hydroxy group retention : Ensure the 4-hydroxybutan-2-yl moiety remains intact by using mild deprotection conditions (e.g., TFA in DCM) .

Optimization : Apply Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) enable precise control of reaction parameters, improving yield and reproducibility .

Q. What analytical techniques are critical for characterizing tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the Boc group, fluorine substitution, and hydroxybutan-2-yl backbone. F NMR is essential for verifying fluorination .

- HPLC/MS : Ensure purity (>95%) and detect trace impurities. Reverse-phase HPLC with a C18 column and ESI-MS are recommended .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis resolves chiral centers and spatial arrangement .

Q. How should tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate be stored to maintain stability?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (N or Ar). Avoid exposure to moisture and strong acids/bases, which can hydrolyze the Boc group .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation (e.g., deprotection or fluorine loss) .

Advanced Research Questions

Q. What mechanistic insights explain the fluorination efficiency in tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate synthesis?

Methodological Answer:

- Reaction Pathway : Fluorination likely proceeds via an S2 mechanism, as evidenced by inversion of configuration at the fluorinated carbon. Isotopic labeling (O or H) can track steric/electronic effects .

- Kinetic Studies : Use stopped-flow NMR or inline IR to measure reaction rates. Computational modeling (DFT) predicts transition states and identifies rate-limiting steps .

Q. How can researchers resolve contradictions in reported yields for fluorinated carbamate derivatives?

Methodological Answer:

- Variable Analysis : Systematically test factors like solvent polarity (e.g., DMF vs. THF), fluoride source (e.g., KF vs. TBAF), and temperature. For example, polar aprotic solvents enhance fluorination yields by stabilizing transition states .

- Statistical Modeling : Apply response surface methodology (RSM) to identify interactions between variables. A central composite design (CCD) optimizes conditions with minimal experimental runs .

Q. What advanced techniques detect trace degradation products in tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate?

Methodological Answer:

- LC-HRMS : High-resolution mass spectrometry coupled with UPLC identifies low-abundance degradants (e.g., de-fluorinated or oxidized byproducts) .

- Microspectroscopic Imaging : Use Raman or ToF-SIMS to analyze surface adsorption and degradation on storage containers, which may catalyze hydrolysis .

Q. How can computational modeling guide the design of tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.